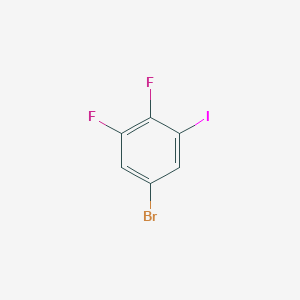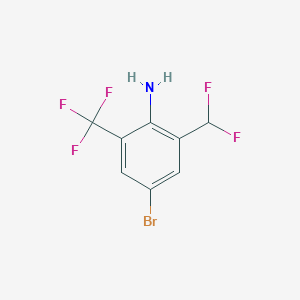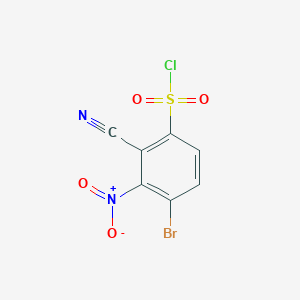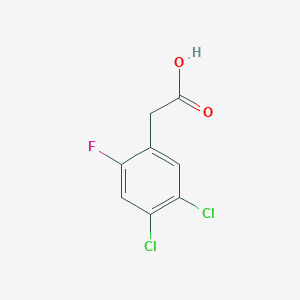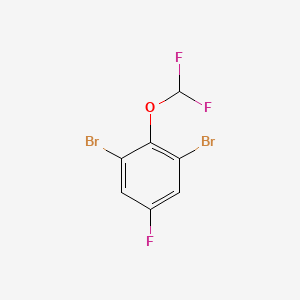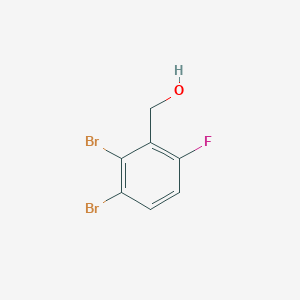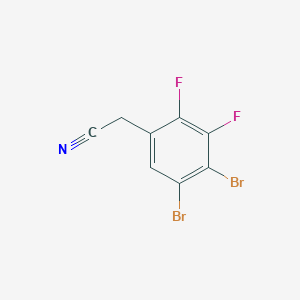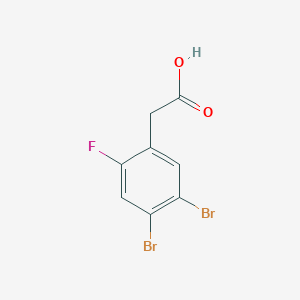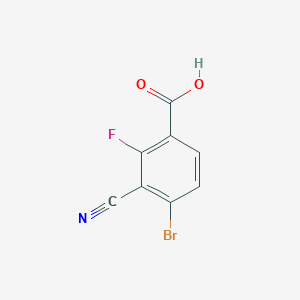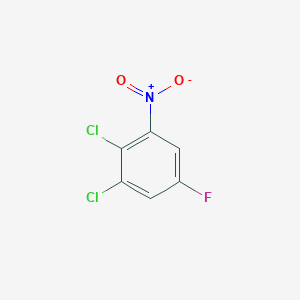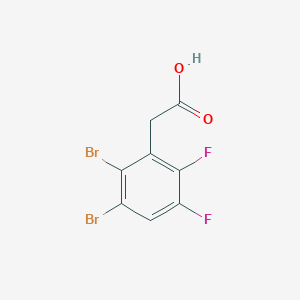
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline
Vue d'ensemble
Description
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline, also known as 4-Bromo-3-chloro-2-(TFMA), is an important organofluorine compound that is widely used in the fields of chemistry and biochemistry. It is a colorless, volatile liquid with a faint odor and a boiling point of 183-184 °C. 4-Bromo-3-chloro-2-(TFMA) has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. Additionally, it is used in the synthesis of trifluoromethylated compounds, which are important in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is not fully understood. However, it is believed that the trifluoromethoxy group attached to the aniline ring can act as an electron-withdrawing group, thus making the aniline ring more reactive and susceptible to nucleophilic attack. This increased reactivity is believed to be the basis of its use as a reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) are not fully understood. It is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract if inhaled. Additionally, it can cause vomiting and diarrhea if ingested. It is also believed to be a potential carcinogen, although further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is its relatively low cost, making it an attractive reagent for laboratory experiments. Additionally, it is relatively easy to handle, as it is a colorless liquid with a low vapor pressure. However, it is highly toxic and can cause irritation to the skin and eyes, so it must be handled with care in the laboratory. Furthermore, it is volatile, so it must be stored in a sealed container.
Orientations Futures
The potential of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is still largely unexplored. Future research should focus on its mechanism of action and its potential applications in organic synthesis and medicinal chemistry. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its potential carcinogenicity. Finally, further research should be done to investigate its potential toxicity and its safety in laboratory experiments.
Propriétés
IUPAC Name |
4-bromo-3-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)6(5(3)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDXBFRXLAWJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



